molecular formula C9H23Cl2N3 B034472 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane CAS No. 104339-65-3

1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane

Cat. No. B034472
M. Wt: 244.2 g/mol
InChI Key: XQTHXLWQXMTUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane is a polymer that is commonly used in scientific research. The compound is synthesized using a specific method and has various applications in the field of science.

Mechanism Of Action

The mechanism of action of 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane is not well understood. However, it is believed that the compound interacts with proteins and enzymes in a non-specific manner, leading to their stabilization. This property makes the polymer useful in various biochemical assays.

Biochemical And Physiological Effects

1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane has no known biochemical or physiological effects in humans. However, the compound has been shown to be toxic to aquatic organisms.

Advantages And Limitations For Lab Experiments

One advantage of using 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane in lab experiments is its ability to stabilize proteins and enzymes. This property makes it useful in various biochemical assays. However, the compound is toxic to aquatic organisms, which limits its use in certain experiments. Additionally, the polymer is insoluble in water, which can make it difficult to work with in some applications.

Future Directions

There are several future directions for research involving 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane. One possible direction is the development of new applications for the compound in the field of science. Another direction is the investigation of the mechanism of action of the polymer, which is not well understood. Additionally, research could be conducted to improve the synthesis method of the compound, making it more efficient and environmentally friendly.

Synthesis Methods

The synthesis of 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane involves the reaction between 1,3-propanediamine and 1,2-dichloroethane. The reaction is carried out in the presence of a catalyst, typically zinc chloride, at elevated temperatures. The resulting polymer is a white powder that is insoluble in water.

Scientific Research Applications

1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane has various applications in scientific research. The compound is commonly used as a reagent in the synthesis of other compounds. It is also used as a stabilizer for proteins and enzymes in biochemical assays. Additionally, the polymer is used in the preparation of chromatographic columns for the separation of proteins and other biomolecules.

properties

CAS RN

104339-65-3

Product Name

1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane

Molecular Formula

C9H23Cl2N3

Molecular Weight

244.2 g/mol

IUPAC Name

N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine;1,2-dichloroethane

InChI

InChI=1S/C7H19N3.C2H4Cl2/c1-10(6-2-4-8)7-3-5-9;3-1-2-4/h2-9H2,1H3;1-2H2

InChI Key

XQTHXLWQXMTUHW-UHFFFAOYSA-N

SMILES

CN(CCCN)CCCN.C(CCl)Cl

Canonical SMILES

CN(CCCN)CCCN.C(CCl)Cl

Pictograms

Environmental Hazard

synonyms

1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane

Origin of Product

United States

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